![molecular formula C22H23N3O3S2 B2931732 3-{[4-(3-甲基苯基)哌嗪-1-基]磺酰基}-N-苯基噻吩-2-甲酰胺 CAS No. 1207048-48-3](/img/structure/B2931732.png)
3-{[4-(3-甲基苯基)哌嗪-1-基]磺酰基}-N-苯基噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, commonly known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
科学研究应用
对映选择性催化
哌嗪衍生物已被开发为用于 N-芳基亚胺氢化硅烷化的具有高度对映选择性的路易斯碱性催化剂,展示了芳基磺酰基对高对映选择性的关键作用。这展示了它们在合成化学中实现广泛底物的高收率和选择性的潜力,突出了它们在合成对映体纯化合物的应用 (王周宇等,2006)。
抗菌和抗真菌剂
已合成出新型哌嗪衍生物,对革兰氏阳性和革兰氏阴性细菌均表现出显着的体外抗菌活性。这项研究强调了哌嗪类化合物在开发新型抗菌剂中的潜力,为解决抗生素耐药性提供了一条途径 (B. Krishnamurthy 等,2011)。
螯合和络合化学
哌嗪和相关大环化合物的磺甲基化导致形成复杂的螯合物,证明了此类结构在开发新型螯合剂中的效用。这些试剂可用于各种应用,包括医学成像、药物递送以及配位化学中的配体 (J van Westrenen & A D Sherry, 1992)。
质子转移化合物
涉及哌嗪的质子转移化合物的研究表明此类结构在理解氢键和晶体工程中的重要性。这项研究为设计具有特定光学、电学或机械性能的材料提供了见解 (Graham Smith 等,2011)。
血清素和多巴胺受体
哌嗪的甲酰胺和磺酰胺衍生物已被发现对血清素和多巴胺受体具有高亲和力,表明它们作为精神疾病新型治疗剂的潜力。这突出了哌嗪衍生物在针对中枢神经系统的药物开发中的应用 (C. Park 等,2010)。
腺苷受体拮抗剂
基于哌嗪-1-磺酰苯基黄嘌呤的腺苷 A2B 受体拮抗剂的开发说明了哌嗪衍生物在治疗由腺苷受体介导的疾病(例如炎症和心血管疾病)中的潜力 (T. Borrmann 等,2009)。
代谢研究
对哌嗪-碳二硫酸衍生物在大鼠中的代谢的研究提供了有关此类化合物药代动力学和潜在毒性的有价值的信息。这对开发安全有效的药物至关重要 (Xiaomei Jiang 等,2007)。
作用机制
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth and replication of the bacteria at these concentrations.
属性
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-17-6-5-9-19(16-17)24-11-13-25(14-12-24)30(27,28)20-10-15-29-21(20)22(26)23-18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSIRMQCNJYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。